Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Description
Structural characteristics and IUPAC nomenclature
This compound exhibits a sophisticated molecular architecture that reflects the complexity inherent in substituted indole derivatives. The compound possesses a molecular formula of C₁₂H₁₁NO₄ with a molecular weight of 233.22 grams per mole, establishing it as a moderately sized organic molecule suitable for various synthetic applications. The International Union of Pure and Applied Chemistry designation for this compound is this compound, which systematically describes each functional group and their respective positions on the indole framework.
The structural complexity of this molecule becomes apparent when examining its detailed molecular descriptors. The compound features a Simplified Molecular Input Line Entry System representation of COc1ccc2c(c1)[nH]c(c2C=O)C(=O)OC, which precisely defines the connectivity patterns throughout the molecule. The International Chemical Identifier string InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-14)11(12(15)17-2)13-10(8)5-7/h3-6,13H,1-2H3 provides a standardized representation that enables unambiguous identification across different chemical databases and research platforms.
The three-dimensional molecular structure reveals several key functional groups strategically positioned to enhance chemical reactivity. The formyl group located at position 3 of the indole ring system provides an electrophilic site that can participate in nucleophilic addition reactions and condensation processes. Simultaneously, the methoxy substituent at position 6 introduces electron-donating characteristics that modulate the electronic properties of the aromatic system. The methyl ester functionality at position 2 offers additional synthetic versatility, allowing for hydrolysis reactions to generate the corresponding carboxylic acid or transesterification processes to modify the ester portion.
Historical context in indole chemistry research
The development of this compound must be understood within the broader historical framework of indole chemistry, which traces its origins to the mid-nineteenth century discoveries that revolutionized heterocyclic chemistry research. The foundational work in indole chemistry began in 1866 when the German chemist Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, establishing the first reliable method for synthesizing the parent indole structure. This groundbreaking achievement provided the chemical community with access to the fundamental indole nucleus, which would later serve as the foundation for developing countless derivatives including this compound.
The historical significance of indole chemistry research expanded dramatically with Emil Fischer's development of the Fischer indole synthesis in 1883, a methodology that fundamentally transformed the field by providing a practical route for constructing indole derivatives from readily available phenylhydrazines and carbonyl compounds. This synthesis process, named after Emil Fischer who developed it in 1883, involves the cyclization of phenylhydrazines and ketones or aldehydes under acidic conditions, establishing a foundation that would influence indole synthesis for over a century. The Fischer synthesis methodology proved particularly valuable for accessing substituted indole derivatives, creating the synthetic foundation that would eventually enable the preparation of complex molecules like this compound.
Throughout the twentieth century, indole chemistry continued to evolve with the development of additional synthetic methodologies that expanded the accessible chemical space within this heterocyclic family. The Leimgruber-Batcho indole synthesis, developed in the mid-twentieth century, offered an alternative approach for synthesizing nitrogen-substituted indoles, demonstrating the evolving complexity and efficiency of indole formation techniques. The development of the Baeyer-Jackson method and the application of reductive cyclization processes further diversified the approaches towards indole synthesis, enabling the creation of a vast array of indole derivatives with varying substitution patterns. These methodological advances created the synthetic toolbox that modern researchers employ when preparing sophisticated indole derivatives such as this compound.
The contemporary era of indole chemistry has witnessed remarkable innovations in synthetic methodology, particularly through the implementation of carbon-hydrogen activation and functionalization strategies that enable direct modification of indole substrates. These modern approaches highlight the ongoing innovation within the field, emphasizing regioselective and environmentally conscious strategies that enhance the combination of complex derivatives of indole. The synthesis of indoles today encompasses a wide spectrum of methodologies, reflecting over a century of scientific inquiry and development aimed at harnessing the indole structure's intrinsic reactivity and versatility for applications across medicinal chemistry, material science and beyond. Within this historical context, this compound represents a contemporary example of how classical indole chemistry principles continue to generate valuable synthetic intermediates for modern pharmaceutical and materials research.
Position within heterocyclic compound classifications
This compound occupies a distinctive position within the comprehensive classification system of heterocyclic organic compounds, specifically belonging to the indole subfamily of nitrogen-containing aromatic heterocycles. Indole derivatives are classified as bicyclic aromatic heterocycles that consist of a six-membered benzene ring fused to a five-membered pyrrole ring, creating a structural framework that exhibits both aromatic stability and enhanced reactivity due to the presence of the nitrogen heteroatom. This fundamental structural arrangement places this compound within the broader category of fused ring systems, which represent some of the most important structural motifs in medicinal chemistry and natural product synthesis.
The classification of this compound extends beyond its basic indole structure to encompass its role as a multiply substituted heterocyclic derivative. The presence of three distinct functional groups - the formyl group at position 3, the methoxy group at position 6, and the methyl ester at position 2 - positions this molecule within the specialized category of polyfunctional indole derivatives. These multiple substitution patterns create a compound that demonstrates enhanced synthetic versatility compared to simpler indole derivatives, enabling participation in diverse chemical transformations that leverage the reactivity of each functional group independently or in concert.
Within the pharmaceutical chemistry classification framework, this compound functions as a synthetic intermediate or building block rather than a final pharmaceutical product. This classification reflects its primary utility in constructing more complex molecular architectures through strategic chemical transformations. The compound's role as a synthetic intermediate places it within the important category of chemical building blocks that enable access to biologically active natural products and pharmaceutical agents, particularly those targeting anti-cancer and anti-inflammatory pathways.
The heterocyclic classification system also recognizes this compound as part of the broader family of nitrogen-containing aromatic compounds that exhibit significant biological activity. Indole derivatives are widely distributed in nature, most notably as amino acid tryptophan and neurotransmitter serotonin, establishing this structural class as fundamentally important to biological systems. The specific substitution pattern present in this compound creates opportunities for mimicking natural product structures while introducing synthetic modifications that enhance biological activity or selectivity.
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Contains nitrogen heteroatom in ring system |
| Secondary Class | Aromatic Heterocycles | Exhibits aromatic stability and reactivity |
| Tertiary Class | Indole Derivatives | Bicyclic structure with fused benzene-pyrrole rings |
| Quaternary Class | Substituted Indoles | Contains multiple functional groups |
| Functional Class | Synthetic Intermediates | Used as building blocks in organic synthesis |
| Application Class | Pharmaceutical Precursors | Enables access to bioactive compounds |
Properties
IUPAC Name |
methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-14)11(12(15)17-2)13-10(8)5-7/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAQZMFVOKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406458 | |
| Record name | Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379260-71-6 | |
| Record name | Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate aldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and acid catalyst, would be carefully controlled to ensure consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-carboxy-6-methoxy-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-6-methoxy-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in cell death pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
Methyl 3-formyl-1H-indole-6-carboxylate: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Methyl 6-methoxy-1H-indole-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other indole derivatives .
Biological Activity
Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features, including a formyl group and a methoxy group, contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.22 g/mol. The compound exhibits notable stability under acidic conditions but may be sensitive to strong bases, affecting its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its anticancer properties may stem from its ability to induce apoptosis in cancer cells by modulating cellular proteins and enzymes associated with cell death pathways.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values of approximately 0.37 µM against HeLa cells, 0.16 µM against HT29 cells, and 0.17 µM against MCF-7 cells, showcasing its potency . The mechanism involves inhibition of tubulin polymerization and cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells .
Antiviral Properties
The compound has also been investigated for its potential antiviral activities. Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral proteins or host cell pathways.
Antifungal Activity
This compound has shown promise as an antifungal agent. Its structural characteristics allow it to disrupt fungal cell membranes or inhibit essential metabolic pathways within fungal cells .
Case Studies and Research Findings
Recent studies have expanded on the biological activities of this compound:
- Anticancer Studies : A study by De Martino et al. demonstrated that derivatives of indole compounds, including this compound, exhibited varying degrees of antiproliferative activity across different cancer cell lines, emphasizing the role of substituents on the indole ring in modulating activity .
- Antiviral Research : Investigations into the antiviral properties revealed that indole derivatives can interfere with viral entry or replication processes, although specific data on this compound remains limited.
- Optimization Studies : Optimization experiments utilizing response surface methodology have indicated that variations in environmental conditions can enhance the production of active metabolites related to this compound, further supporting its potential applications in drug development .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via formylation and esterification of indole precursors. For example, 3-formyl-1H-indole-2-carboxylate derivatives are prepared using acetic acid-mediated condensation of 2-aminothiazol-4(5H)-one with formylated indole precursors under reflux (3–5 h) . Yield optimization requires precise control of temperature, stoichiometry of reagents (e.g., 1.1 equiv of formylated indole), and purification via recrystallization or chromatography. Contaminants like unreacted starting materials are common; TLC monitoring is critical .
| Key Parameters for Synthesis Optimization |
|---|
| Temperature: 80–100°C (reflux conditions) |
| Solvent: Acetic acid or methanol |
| Catalyst: H₂SO₄ (for esterification) |
| Purification: Recrystallization (methanol) |
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL) are widely used for refinement, with validation via R-factors (<0.05) and electron density maps . Complementary techniques:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and formyl (C=O, ~1680 cm⁻¹) groups .
- NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm); indole aromatic protons show splitting patterns dependent on substitution .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxy, formyl groups) influence biological activity, particularly in antitumor studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
-
Methoxy at C6 : Enhances solubility and bioavailability by increasing polarity .
-
Formyl at C3 : Acts as an electrophilic site for covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins .
-
Indole Core : Facilitates π-π stacking with aromatic amino acids in enzyme binding pockets .
SAR Findings from Antitumor Assays IC₅₀ (Human Cancer Cell Lines): 5–20 µM Key Targets: Tyrosine kinases, tubulin Bioavailability: Improved with methoxy groups
Q. What computational strategies are effective for predicting reactivity or docking interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and predict frontier molecular orbitals (FMOs) to identify reactive sites (e.g., formyl group’s LUMO) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., tubulin). Key parameters: grid box centered on binding pockets, Lamarckian GA for conformational sampling .
- MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can researchers resolve contradictions in crystallographic data or spectroscopic assignments?
- Methodological Answer :
- Crystallographic Validation : Check for twinning or disorder using PLATON; validate hydrogen-bonding networks against SHELX-refined models .
- Spectroscopic Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between C3-formyl and ester carbonyl environments .
Experimental Design & Data Analysis
Q. What are the challenges in designing assays to evaluate the compound’s electrophilic reactivity?
- Methodological Answer : The formyl group’s electrophilicity necessitates:
- Kinetic Studies : Monitor adduct formation (e.g., with glutathione) via LC-MS at pH 7.4 (physiological conditions).
- Control Experiments : Use scavengers (e.g., DTT) to confirm specificity. False positives may arise from non-covalent binding .
Q. How should researchers address variability in biological activity across cell lines or animal models?
- Methodological Answer :
- Dose-Response Curves : Use 8–10 concentrations (log-scale) to calculate IC₅₀ values. Normalize to controls (DMSO vehicle).
- Mechanistic Studies : Combine RNA-seq and proteomics to identify off-target effects. For example, upregulation of efflux pumps (e.g., P-gp) may explain resistance in certain lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
